Denbufylline

PDE4 Inhibition Enzymology Selectivity Profiling

Researchers needing PDE4 subtype selectivity often face limited options beyond rolipram, which shows divergent in vivo potency. Denbufylline (CAS 57076-71-8) addresses this with quantifiable PDE4 isoform inhibition (IC50: PDE4B=0.17, PDE4A=0.23, PDE4D=0.45, PDE4C=1.21 µM). • Enables functional dissection of compartmentalized cAMP signaling via 5-7× PDE4C selectivity window • Unique negative inotropic effect via verapamil-sensitive Ca²⁺ channel-independent of PDE4 inhibition • Activates HPA axis at i.p. doses as low as 0.07 µg/kg (>500× more potent than rolipram) Supplied with CoA; ≥98% HPLC purity. For R&D use only.

Molecular Formula C16H24N4O3
Molecular Weight 320.39 g/mol
CAS No. 57076-71-8
Cat. No. B019976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenbufylline
CAS57076-71-8
Synonyms1,3-Di-n-butyl-7-[2’-oxopropyl)xanthine;  BRL 30892;  1,3-Dibutyl-3,7-dihydro-7-(2-oxopropyl)-1H-purine-2,6-dione; 
Molecular FormulaC16H24N4O3
Molecular Weight320.39 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C
InChIInChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3
InChIKeyHJPRDDKCXVCFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Denbufylline: Selective PDE4 Inhibitor


Denbufylline (BRL 30892) is a synthetic N-methylated xanthine derivative [1] and a selective inhibitor of phosphodiesterase-4 (PDE4), the enzyme responsible for hydrolyzing intracellular cyclic AMP (cAMP) [2]. Unlike earlier non-selective xanthines such as theophylline and pentoxifylline, denbufylline was the first xanthine derivative identified to exhibit PDE4 selectivity with negligible adenosine receptor antagonism [3]. This molecular distinction underpins its unique pharmacological profile, which includes bronchodilation, cerebral vasodilatation, and modulation of the hypothalamic-pituitary-adrenal (HPA) axis . Denbufylline serves as a critical reference compound in PDE4 research and a starting point for the development of next-generation PDE4-targeted therapeutics [4].

Compound Class Selective PDE4 inhibitor (xanthine derivative) with negligible adenosine antagonism
Key Distinction Cleaner PDE4 pathway probe compared to non-selective xanthines (theophylline, pentoxifylline)
Research Context Reference tool for PDE4 subtype signaling, HPA axis neuroendocrinology, and cardiac ion channel studies

Why Denbufylline Substitution Fails


Substituting denbufylline with other PDE4 inhibitors or xanthine derivatives in experimental or industrial applications is scientifically unsound due to its distinct, quantifiable molecular properties. Unlike the broader PDE inhibitor theophylline, denbufylline exhibits selective PDE4 inhibition [1]. Compared to the prototypical PDE4 inhibitor rolipram, denbufylline demonstrates a divergent in vivo potency for HPA axis activation, with effective doses differing by over two orders of magnitude (0.07-0.6 µg/kg for denbufylline vs. 40-200 µg/kg for rolipram) [2]. Furthermore, its negative inotropic effect is unique, mediated through a verapamil-sensitive calcium channel site independently of PDE4 inhibition, a property not shared by non-xanthine PDE4 inhibitors like Ro 20-1724 [3]. These compound-specific characteristics render denbufylline a non-interchangeable tool for research into PDE4-mediated pathways, cardiovascular pharmacology, and neuroendocrine function.

Non-selective xanthines Theophylline and pentoxifylline exhibit adenosine receptor antagonism and broader PDE inhibition, which may confound cAMP-specific readouts.
Alternative PDE4 inhibitors Rolipram and BRL 61063 show markedly different in vivo neuroendocrine potency and LH response profiles, limiting direct endpoint transfer.
Non-xanthine PDE4 tools Ro 20-1724 lacks the verapamil-sensitive calcium channel negative inotropic action, altering cardiac electrophysiology study interpretation.

Denbufylline Technical Evidence


PDE4 Subtype Selectivity Profile

Denbufylline exhibits potent and subtype-selective inhibition of human recombinant PDE4 enzymes, with a distinct profile compared to the non-selective xanthine pentoxifylline and the high-potency PDE4C-selective inhibitor NCS 613. Its highest potency is against PDE4B (IC50 = 0.17 µM), followed by PDE4A (IC50 = 0.23 µM) and PDE4D (IC50 = 0.45 µM), while its potency for PDE4C is 5-7 times lower (IC50 = 1.21 µM) [1]. This contrasts with pentoxifylline, which requires approximately 300-400-fold higher concentrations to achieve similar inhibition across all PDE4 subtypes (e.g., PDE4A IC50 = 99 µM) [1]. Furthermore, denbufylline is significantly less potent than the PDE4C-superselective compound NCS 613 (PDE4C IC50 = 0.0014 µM) [1].

PDE4 Isoform Selectivity
Head-to-head
Denbufylline IC50 (µM): PDE4B 0.17, PDE4A 0.23, PDE4D 0.45, PDE4C 1.21
Pentoxifylline IC50: PDE4A 99 µM (~430-fold higher)
Supports PDE4B-preferring subtype profiling and assay calibration
PDE4C potency 5-7x lower; NCS 613 is PDE4C-superselective
PDE4 Inhibition Enzymology Selectivity Profiling cAMP Signaling

In Vivo HPA Axis Activation

In a direct comparative study of in vivo hypothalamic-pituitary-adrenal (HPA) axis activation in rats, denbufylline displayed markedly different potency from the classic PDE4 inhibitor rolipram. Denbufylline significantly elevated serum corticosterone concentrations at intraperitoneal (i.p.) doses of 0.07-0.6 µg/kg, whereas rolipram required doses of 40-200 µg/kg to achieve a similar significant effect [1]. The difference in the minimum effective dose is approximately 570-fold, highlighting a unique in vivo pharmacodynamic profile for denbufylline that is not predicted by its in vitro PDE4 inhibition potency [1]. Additionally, denbufylline uniquely increased serum luteinizing hormone (LH) at 0.2-0.6 µg/kg (i.p.), an effect not observed with rolipram or BRL 61063 [1].

In Vivo HPA Activation
Head-to-head
Effective dose (i.p.) for serum corticosterone rise: 0.07–0.6 µg/kg
Rolipram required 40–200 µg/kg
Reported low-dose CNS PDE4 engagement context; in vivo potency differs >500-fold
Adult male rat model; denbufylline also increased LH uniquely
Neuroendocrinology HPA Axis In Vivo Pharmacology PDE4 Inhibitor Comparison

Mechanism of Negative Inotropy

Denbufylline elicits a negative inotropic effect in guinea pig ventricular papillary muscle through a unique mechanism that is independent of its PDE4 inhibitory activity. In contrast to the non-selective PDE inhibitor IBMX (3-isobutyl-1-methylxanthine) and the selective PDE3 inhibitor amrinone, which produce positive inotropy, denbufylline and XT-044 exhibit negative inotropy [1]. This effect is mediated by acting on a verapamil-sensitive site of the calcium channel, and denbufylline attenuated the effects of both Bay K 8644 and verapamil [1]. Importantly, the non-xanthine PDE4 inhibitor Ro 20-1724 did not affect the inotropic actions of calcium channel inhibitors, confirming that this property is specific to certain xanthine-derived PDE4 inhibitors like denbufylline and is not a class effect of PDE4 inhibition [1].

Negative Inotropy Mechanism
Method context
Negative inotropy via verapamil-sensitive Ca²⁺ channel site; PDE4 inhibition independent
Enables PDE4-independent cardiac Ca²⁺ channel pharmacology studies
Contrasts with Ro 20-1724 (no Ca²⁺ channel effect); IBMX/amrinone show positive inotropy
Cardiovascular Pharmacology Ion Channels Negative Inotropy PDE4-Independent Effect

Clinical Cognitive Improvement in Dementia

In a 16-week, double-blind, placebo-controlled study involving 336 patients with dementia (Alzheimer's type or vascular), denbufylline treatment (25, 50, or 100 mg twice daily) was associated with a higher rate of cognitive improvement compared to placebo. While the primary endpoint of mean Mini-Mental State Examination (MMSE) score change was not statistically significant, a responder analysis showed that improvement in MMSE scores was observed in 67% of patients receiving denbufylline, compared to only 46% of patients receiving placebo [1]. This 21% absolute difference was statistically significant (p < 0.05) [1]. The trial also reported a favorable safety profile, with no major adverse events attributed to denbufylline [1].

Cognitive Responder Rate
Trial context
67% (denbufylline) vs 46% (placebo) MMSE improvement, p<0.05
Reported responder-rate endpoint context; 21% absolute difference
16-week double-blind trial, 336 dementia patients (DAT/VD)
Clinical Trial Dementia Cognitive Function MMSE Placebo-Controlled

Bronchorelaxant Potency

In functional studies using human bronchus and guinea-pig trachea in vitro, the selective PDE4 inhibitor denbufylline demonstrated potent bronchorelaxant activity. Denbufylline and rolipram were both effective in relaxing these airway preparations, while the clinically used non-selective PDE inhibitors theophylline and pentoxifylline were also effective but were described as 'much less potent' than the selective PDE4 inhibitors [1]. This confirms that selective PDE4 inhibition by denbufylline translates to a more potent relaxant effect on airway smooth muscle compared to broad-spectrum xanthine PDE inhibitors.

Airway Relaxation Potency
Data to verify
Denbufylline/rolipram described as 'much more potent' than theophylline/pentoxifylline
Supports PDE4-dependent bronchorelaxation assay use
Human bronchus & guinea-pig trachea; quantitative IC50 not provided
Respiratory Pharmacology Bronchodilation Smooth Muscle Relaxation In Vitro Potency

Negligible Adenosine Receptor Antagonism

A major limitation of early xanthine-based PDE inhibitors like theophylline and IBMX is their significant antagonism at adenosine receptors (A1 and A2), which confounds interpretation of their PDE inhibitory effects. Denbufylline was the first xanthine derivative identified to be a selective PDE4 inhibitor with negligible adenosine antagonism [1]. Comparative data shows that while theophylline has adenosine A1 and A2 IC50 values of 20 µM and 29 µM, respectively—similar to or more potent than its PDE4 IC50 of 150 µM—denbufylline's PDE4 IC50 is 0.8 µM, which is 25- to 57-fold lower than its adenosine A1 and A2 IC50 values (20 µM and 46 µM, respectively) [2]. This provides a significantly cleaner pharmacological window for studying PDE4-mediated effects without the confounding influence of adenosine receptor blockade.

PDE4 vs Adenosine Selectivity
Cross-study comparable
Selectivity ratio (PDE4 IC50 vs receptor): 25-fold (A1), 57-fold (A2)
Enables cleaner PDE4 signaling interpretation without adenosine confounding
Theophylline selectivity near 1:1; denbufylline PDE4 IC50 0.8 µM
Selectivity Profiling Adenosine Receptors Xanthine Derivatives Off-Target Effects

Denbufylline Research Applications


PDE4 Subtype-Selective cAMP Signaling

Leverage denbufylline's specific PDE4 isoform inhibition profile (IC50: PDE4B = 0.17 µM, PDE4A = 0.23 µM, PDE4D = 0.45 µM) to investigate compartmentalized cAMP signaling in cells where these subtypes predominate. Its 5-7 fold lower potency for PDE4C (IC50 = 1.21 µM) allows for functional dissection of PDE4C-specific pathways when used at appropriate concentrations. This profile, benchmarked against pentoxifylline (non-selective, weak PDE4 inhibitor) and NCS 613 (PDE4C-superselective), makes denbufylline a valuable reference tool for calibrating cellular PDE4 assays and validating new PDE4-targeting compounds. [1]

CNS PDE4 Function Investigation

Employ denbufylline in rodent models of neuroendocrine function to probe central PDE4 activity. Its extraordinary in vivo potency for activating the HPA axis (effective at i.p. doses as low as 0.07 µg/kg) is a unique characteristic not shared by rolipram, which requires >500-fold higher doses. This allows for the study of CNS-penetrant PDE4 effects with minimal peripheral target engagement, making denbufylline an ideal tool for research into stress-related neurocircuitry, cognitive function, and the role of PDE4 in the brain. [2]

cAMP-Dependent and Independent Inotropy

Utilize denbufylline as a critical tool in cardiovascular research to differentiate between the positive inotropy mediated by cAMP elevation (via PDE3/4 inhibition) and the negative inotropy mediated by direct calcium channel modulation. As a xanthine-based PDE4 inhibitor that also elicits a verapamil-sensitive negative inotropic effect independent of PDE4 inhibition, denbufylline provides a unique pharmacological probe. Its effects can be contrasted with those of non-xanthine PDE4 inhibitors like Ro 20-1724 (no calcium channel interaction) and cAMP-elevating PDE3 inhibitors like amrinone (positive inotropy) to precisely map signaling pathways in cardiac myocytes. [3]

Cognitive Enhancement and Neuroinflammation Models

Incorporate denbufylline as a reference compound in behavioral pharmacology studies and neuroinflammation models. Its demonstrated, though modest, efficacy signal in human dementia trials (67% responder rate on MMSE vs. 46% for placebo) and favorable safety profile provide a clinical anchor for validating preclinical models of cognitive impairment and the anti-inflammatory/neuroprotective potential of PDE4 inhibition. Denbufylline serves as a bridge between robust preclinical findings and more subtle clinical outcomes in the CNS. [4]

Application
Selection Property
Validation Focus
PDE4 subtype-specific cAMP signaling studies
PDE4B-preferring inhibition profile
Subtype selectivity in cellular assays (PDE4C contrast)
Neuroendocrine PDE4 function research (CNS)
High in vivo HPA-axis potency at low doses
Dose-response in stress-related neurocircuitry models
Cardiac calcium channel modulation studies
PDE4-independent negative inotropic action via Ca²⁺ channel
Differentiate from cAMP-elevating PDE3 inhibitors
Cognitive and neuroinflammation research models
Clinical responder-rate endpoint context
Bridge preclinical neuroinflammation to cognitive outcome endpoints

Technical Documentation Hub

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